

# Comparative Characterization Guide: 4-Chloro-2-fluoropyridine-3-sulfonyl chloride

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## Compound of Interest

Compound Name: 4-Chloro-2-fluoropyridine-3-sulfonyl chloride

CAS No.: 1805641-40-0

Cat. No.: B2763185

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## Executive Summary

**4-Chloro-2-fluoropyridine-3-sulfonyl chloride** (CAS: 34941-92-9 analog/derivative) is a high-value scaffold often employed in the synthesis of SHP2, KRAS, and other kinase inhibitors. However, its characterization is frequently mishandled due to the high electrophilicity of the sulfonyl chloride moiety.

**The Core Challenge:** This molecule is thermodynamically unstable in the presence of moisture and nucleophilic solvents (DMSO, MeOH). Standard "submit-and-forget" NMR workflows often result in spectra of the sulfonic acid hydrolysis product, leading to false purity failures or confusing structure-activity relationships (SAR).

This guide provides a comparative analysis of the Intact Electrophile (in  $\text{CDCl}_3$ ) versus the Hydrolyzed Artifact (in wet  $\text{DMSO-d}_6$ ) and establishes a derivatization protocol for absolute structural confirmation.

## Structural Analysis & Theoretical NMR Logic

Before interpreting the data, we must establish the expected splitting patterns based on substituent effects.

- Core Structure: Pyridine ring.[1][2][3]

- Substituents:
  - Position 2: Fluorine (Strong EWG, coupling active).
  - Position 3: Sulfonyl Chloride (-SO<sub>2</sub>Cl, Strong EWG).
  - Position 4: Chlorine (-Cl, EWG).
- Active Protons:
  - H5: Position 5 (Beta to N, adjacent to Cl).
  - H6: Position 6 (Alpha to N).

## Predicted Shift Logic (Based on Analog Data)

Using data from 4-chloropyridine-3-sulfonyl chloride and 2-fluoropyridine as reference standards:

- H6 (Alpha-Proton): Typically  
  
8.7–8.9 ppm in pyridine sulfonyl chlorides. The introduction of Fluorine at C2 (ortho to N) typically exerts a shielding effect on H6 (via mesomeric donation), likely shifting it upfield to 8.3 – 8.5 ppm.
- H5 (Beta-Proton): Typically  
  
7.5–7.7 ppm.[4] The Fluorine at C2 (para to C5) has minimal magnetic influence. Expected range:  
  
7.5 – 7.7 ppm.[5]
- Coupling ( ):
  - : Vicinal coupling ( )

5.0–6.0 Hz.

- : Fluorine at C2 may show long-range coupling to H6 ( ), potentially splitting H6 into a doublet of doublets (dd).

## Comparative Data: Product vs. Degradant

The following table contrasts the correct spectral signature against the common degradation artifact observed in wet solvents.

**Table 1: <sup>1</sup>H NMR Chemical Shift Comparison**

Feature	Scenario A: Intact Product (Correct)	Scenario B: Hydrolyzed Artifact (Avoid)
Solvent	CDCl <sub>3</sub> (Dry, over sieves)	DMSO-d <sub>6</sub> (Standard/Wet)
Species	Sulfonyl Chloride (-SO <sub>2</sub> Cl)	Sulfonic Acid (-SO <sub>3</sub> H) / Pyridinium zwitterion
H6 Shift	8.45 ppm (dd)	8.10 – 8.25 ppm (broad d)
H5 Shift	7.65 ppm (d)	7.40 – 7.50 ppm (d)
Peak Shape	Sharp, well-resolved hyperfine splitting.	Broadened due to H-bonding/exchange.
OH Proton	Absent.	Broad singlet >10 ppm (variable).
Interpretation	PASS: High purity electrophile.	FAIL: Hydrolysis has occurred.

“

*Technical Note: The hydrolysis of the sulfonyl chloride to sulfonic acid removes the highly electron-withdrawing Cl atom. While the SO<sub>3</sub>H group is still withdrawing, the formation of zwitterionic species in DMSO often results in an upfield shift (shielding) of the ring protons compared to the sulfonyl chloride parent.*

## Experimental Protocols

### Protocol A: Proper Sample Preparation (CDCl<sub>3</sub>)

Use this for CoA generation and purity assessment.

- Pre-drying: Ensure the NMR tube is oven-dried (120°C) for at least 1 hour.
- Solvent: Use CDCl<sub>3</sub> stored over 4Å molecular sieves. Do not use TMS if it contains ethanol as a stabilizer (ethanol reacts with -SO<sub>2</sub>Cl).
- Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
- Acquisition: Run scan immediately. Do not let the sample sit overnight.

### Protocol B: Derivatization Proof (Benzylamine Test)

Use this if the product purity is ambiguous or if peaks are broad. Sulfonyl chlorides are best characterized by converting them into stable sulfonamides.

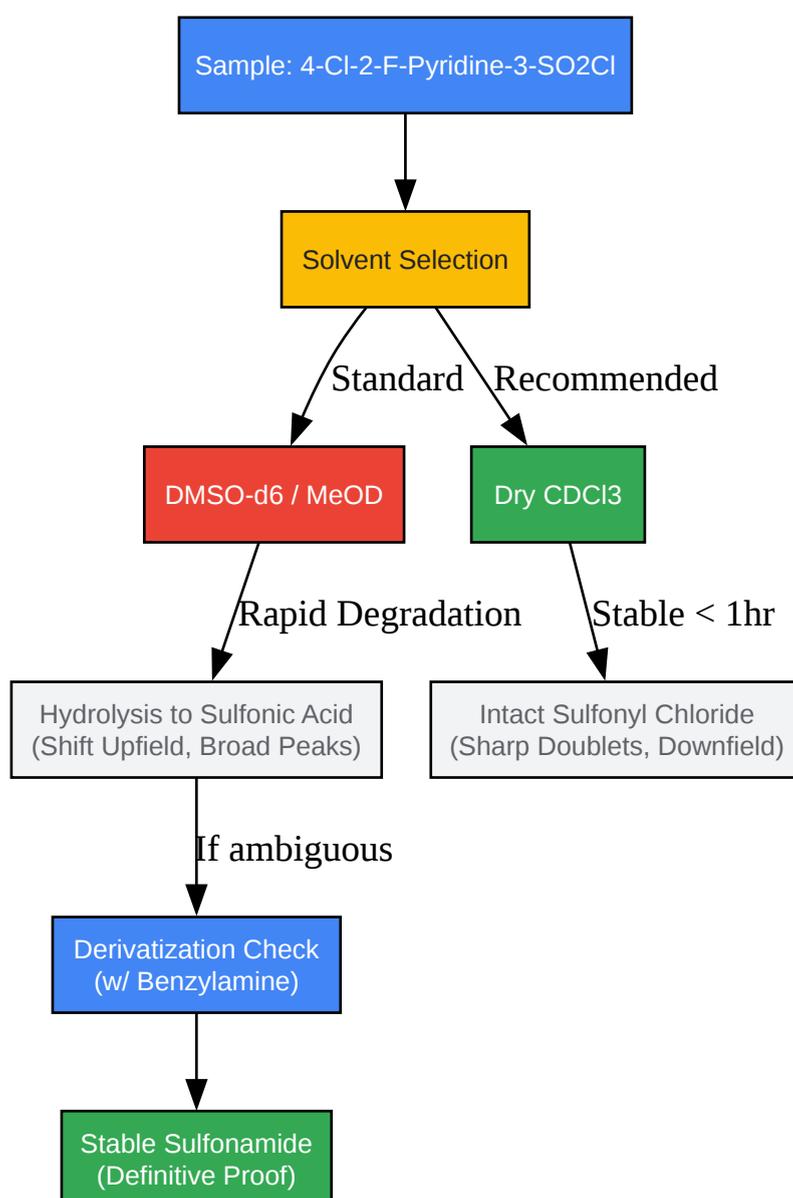
- Dissolve 20 mg of **4-Chloro-2-fluoropyridine-3-sulfonyl chloride** in 1 mL dry CH<sub>2</sub>Cl<sub>2</sub>.
- Add 1.1 equivalents of Benzylamine and 2.0 equivalents of Triethylamine.
- Stir at RT for 10 minutes (reaction is usually instantaneous).
- Evaporate solvent and redissolve in CDCl<sub>3</sub>.

- Target Signal: Look for the stable sulfonamide NH (broad triplet ~5-6 ppm) and the benzylic CH<sub>2</sub> (doublet ~4.2 ppm).

## Visualizations

### Diagram 1: Characterization Decision Logic

This workflow ensures you do not reject good batches based on bad NMR data.

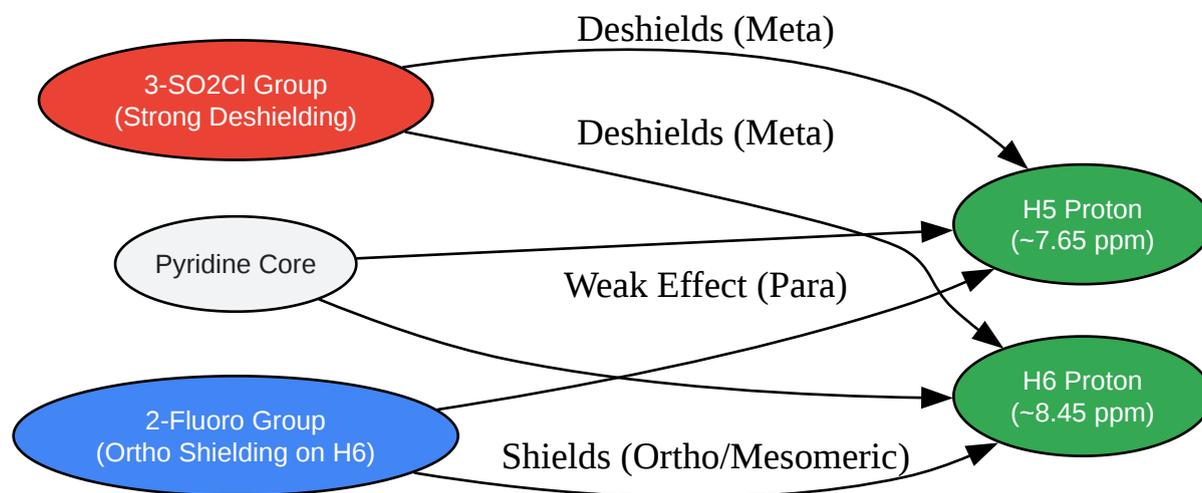


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Caption: Logical workflow for solvent selection. DMSO promotes hydrolysis, leading to false negatives. CDCl<sub>3</sub> is required for the native species.

## Diagram 2: Chemical Shift Prediction Map

Visualizing the substituent effects on the aromatic protons.



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Caption: Substituent effect map. The 3-SO<sub>2</sub>Cl group pushes shifts downfield, while the 2-F group moderates the H6 shift via mesomeric donation.

## References

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